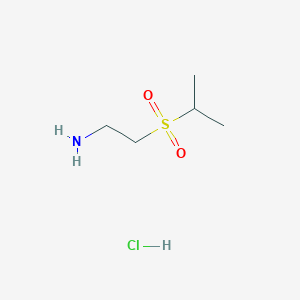

2-(Isopropylsulfonyl)ethanamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-propan-2-ylsulfonylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHFKENKHVSIOCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug development, the strategic use of novel building blocks is paramount to the successful design and synthesis of new therapeutic agents. 2-(Isopropylsulfonyl)ethanamine hydrochloride is a bifunctional molecule that has garnered interest as a versatile intermediate. Its structure, featuring a primary amine and an isopropylsulfonyl moiety, offers a unique combination of properties that are attractive for incorporation into drug candidates. The sulfone group can act as a hydrogen bond acceptor and improve metabolic stability, while the primary amine provides a key reactive handle for further molecular elaboration.

This technical guide provides a comprehensive overview of the physical and chemical properties, a plausible synthetic pathway, and the potential applications of this compound for researchers and scientists in the field of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its fundamental identifiers and physicochemical properties are summarized in the table below. It is important to note that while some experimental data is available, other parameters are based on predictions and should be considered as such.

| Identifier | Value | Source |

| IUPAC Name | 2-(isopropylsulfonyl)ethan-1-amine hydrochloride | N/A |

| CAS Number | 614753-55-8 | [2] |

| Molecular Formula | C₅H₁₄ClNO₂S | |

| Molecular Weight | 187.69 g/mol | |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 298.2 ± 23.0 °C | [3] |

| Predicted Density | 1.0 +/- 0.06 g/cm³ | [3] |

| Water Solubility | Soluble | [4] |

Spectroscopic Characterization

While specific, experimentally verified spectroscopic data for this compound is not widely published, the expected spectral characteristics can be inferred from its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic septet for the methine proton of the isopropyl group, a doublet for the two methyl groups of the isopropyl moiety, and two triplets for the two methylene groups of the ethyl chain. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for the methine and methyl carbons of the isopropyl group, as well as for the two methylene carbons of the ethyl chain.

Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit strong absorption bands corresponding to the S=O stretching of the sulfone group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹). N-H stretching vibrations of the primary amine hydrochloride would be expected in the range of 3200-2800 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base (C₅H₁₃NO₂S) upon ionization.

Synthesis and Purification

A plausible and efficient synthetic route to this compound can be designed based on established organic chemistry principles. A potential two-step synthesis is outlined below.

A potential synthetic workflow for this compound.

Experimental Protocol:

Step 1: Synthesis of 2-(Isopropylthio)ethanamine

-

To a solution of 2-chloroethanamine hydrochloride in a suitable solvent such as ethanol, add a solution of sodium hydroxide to neutralize the hydrochloride and liberate the free amine.

-

Cool the reaction mixture in an ice bath and add isopropyl mercaptan dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up to remove inorganic salts.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(isopropylthio)ethanamine.

Step 2: Oxidation to 2-(Isopropylsulfonyl)ethanamine and Hydrochloride Salt Formation

-

Dissolve the crude 2-(isopropylthio)ethanamine from Step 1 in a suitable solvent like dichloromethane or acetic acid.

-

Cool the solution in an ice bath and add an oxidizing agent, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Stir the reaction at room temperature until the oxidation is complete, as monitored by TLC.

-

Quench any excess oxidizing agent.

-

Wash the reaction mixture with a solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Dissolve the crude 2-(isopropylsulfonyl)ethanamine in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol).

-

Add a solution of hydrochloric acid in the same solvent dropwise with stirring to precipitate the hydrochloride salt.

-

Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Purification: The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, to yield this compound of high purity.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The presence of both a primary amine and a sulfone group allows for diverse chemical modifications.

Synthetic utility of this compound in medicinal chemistry.

The primary amine can be readily acylated to form amides, reacted with isocyanates to form ureas, or undergo reductive amination with aldehydes and ketones to generate secondary amines. These reactions are fundamental in medicinal chemistry for exploring the structure-activity relationships (SAR) of a lead compound.

Stability and Storage

Proper handling and storage are crucial to maintain the integrity of this compound.

-

Storage Conditions: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]

-

Stability: As a hydrochloride salt, it is generally more stable and less prone to degradation than its free base form.[7] However, long-term stability studies under various conditions (e.g., temperature, humidity, light) are recommended to establish a definitive shelf-life for specific applications, in line with ICH guidelines.[8]

Safety and Handling

Based on available safety data, this compound is classified as causing skin sensitization and serious eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid breathing dust. Use in a well-ventilated area or under a chemical fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water. In case of skin contact, wash with soap and water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its bifunctional nature, combining a reactive primary amine with a metabolically robust isopropylsulfonyl group, provides a powerful tool for the synthesis of novel and diverse molecular scaffolds. While a comprehensive set of experimental data is not yet publicly available, this guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications. As the demand for innovative chemical matter in drug development continues to grow, the utility of such well-designed building blocks will undoubtedly increase.

References

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 614753-55-8|this compound|BLD Pharm [bldpharm.com]

- 3. 2-(isopropylsulfonyl)ethanamine | 320337-16-4 [amp.chemicalbook.com]

- 4. 2-(isopropylsulfonyl)ethanamine at Best Price in Wujiang, Jiangsu | Stru Chem Co., Ltd. [tradeindia.com]

- 5. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine hydrochloride (CAS: 320337-16-4)

Introduction

2-(Isopropylsulfonyl)ethanamine hydrochloride is a primary amine containing a sulfone functional group, a structural motif of significant interest in contemporary medicinal chemistry. As a chemical building block, it provides researchers and drug development professionals with a versatile scaffold for the synthesis of novel therapeutic agents. The presence of the isopropylsulfonyl group imparts specific physicochemical properties, such as increased polarity and the potential for strong hydrogen bonding interactions, which can be leveraged to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive technical overview of this compound, encompassing its chemical properties, a proposed synthesis pathway, potential applications in drug discovery, analytical methodologies for its characterization, and essential safety and handling information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development. These properties influence its solubility, stability, and reactivity.

| Property | Value | Source |

| CAS Number | 320337-16-4 | N/A |

| Molecular Formula | C₅H₁₄ClNO₂S | |

| Molecular Weight | 187.69 g/mol | |

| Appearance | Solid | |

| InChI | 1S/C5H13NO2S.ClH/c1-5(2)9(7,8)4-3-6;/h5H,3-4,6H2,1-2H3;1H | |

| SMILES | Cl.CC(C)S(=O)(=O)CCN | |

| Predicted Boiling Point | 298.2 ± 23.0 °C | [1] |

| Predicted Density | 1.0 ± 0.1 g/cm³ | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis and Mechanism

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

Causality Behind Experimental Choices: This protocol is designed for efficiency and high yield. The use of an inorganic base in Step 1 is crucial for the deprotonation of the thiol, facilitating its nucleophilic attack on the 2-aminoethyl hydrogen sulfate. The subsequent one-pot oxidative chlorination in Step 2 is a streamlined approach that avoids the isolation of potentially unstable intermediates. The use of chlorine gas as both the oxidizing and chlorinating agent, in the presence of concentrated hydrochloric acid, ensures the formation of the desired sulfonyl chloride and its immediate conversion to the stable hydrochloride salt.

Step 1: Synthesis of 2-(Isopropylthio)ethanamine

-

To a solution of an inorganic base (e.g., sodium hydroxide, 2.2 equivalents) in a suitable solvent (e.g., water), add 2-aminoethyl hydrogen sulfate (1.0 equivalent).

-

Slowly add isopropanethiol (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-100°C) and maintain for 10-14 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture on an ice bath to precipitate any inorganic salts.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude 2-(isopropylthio)ethanamine.

-

Purify the crude product by vacuum distillation to yield the pure intermediate.

Step 2: Synthesis of this compound

-

Dissolve the purified 2-(isopropylthio)ethanamine from Step 1 in concentrated hydrochloric acid.

-

Bubble chlorine gas through the solution at a controlled rate, maintaining the reaction temperature between 25-45°C. The chlorine gas serves as both the oxidizing agent to convert the thioether to a sulfone and the source of chloride for the hydrochloride salt formation.

-

Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 1-4 hours).

-

Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Collect the solid product by filtration, wash with a cold solvent (e.g., isopropanol), and dry under vacuum to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

The isopropylsulfonyl ethanamine scaffold is a valuable building block in the design of bioactive molecules. The sulfone group is a key structural feature, acting as a strong hydrogen bond acceptor and imparting metabolic stability. While direct biological activity data for this compound is not extensively published, the prevalence of the isopropylsulfonyl moiety in potent, clinically relevant inhibitors of various enzyme classes, particularly kinases, strongly suggests its utility as a synthetic intermediate.

Potential as a Kinase Inhibitor Scaffold

Kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The isopropylsulfonyl group has been incorporated into numerous kinase inhibitors, where it often occupies the hinge-binding region of the ATP-binding pocket, forming crucial hydrogen bonds that contribute to high binding affinity and selectivity. For instance, a series of 2,4-diamino pyrimidine derivatives incorporating an isopropylsulfonyl-substituted pyrazole have been identified as potent anaplastic lymphoma kinase (ALK) inhibitors, demonstrating significant antitumor efficacy.[3]

Caption: Conceptual binding of an isopropylsulfonyl-containing inhibitor in a kinase active site.

The primary amine of this compound provides a reactive handle for the facile introduction of this beneficial sulfonyl moiety onto various heterocyclic scaffolds commonly employed in kinase inhibitor design. Researchers can utilize this building block to systematically explore structure-activity relationships (SAR) and optimize the potency and selectivity of their compounds.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound. A combination of chromatographic and spectroscopic techniques should be employed for comprehensive characterization.

Chromatographic Analysis (HPLC)

A reverse-phase high-performance liquid chromatography (RP-HPLC) method can be developed for the routine analysis of this compound.

Proposed HPLC Method:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention and separation for polar analytes. |

| Mobile Phase | A: 0.1% Trifluoroacetic acid (TFA) in WaterB: 0.1% TFA in Acetonitrile | TFA acts as an ion-pairing agent to improve peak shape for the amine. A gradient elution from low to high organic content will ensure elution of the compound and any potential impurities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 210 nm | The compound lacks a strong chromophore, so detection at a low UV wavelength is necessary. |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Method Validation: The developed HPLC method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).[4]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), and two methylene groups (triplet-like patterns) of the ethyl chain. The chemical shifts will be influenced by the electron-withdrawing sulfonyl group and the protonated amine.

-

¹³C NMR: The carbon NMR will show distinct signals for the methyl and methine carbons of theisopropyl group, and the two methylene carbons of the ethyl chain.

Predicted ¹H NMR Chemical Shifts:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| (CH₃)₂CH- | ~1.3 | Doublet |

| (CH₃)₂CH- | ~3.3 | Septet |

| -SO₂-CH₂- | ~3.5 | Triplet |

| -CH₂-NH₃⁺ | ~3.2 | Triplet |

| -NH₃⁺ | Broad singlet | Singlet |

Note: Predicted shifts are estimates and can be influenced by the solvent and concentration.

Mass Spectrometry (MS):

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode is a suitable technique for determining the molecular weight of the free base. The expected [M+H]⁺ ion would be at m/z 152.08. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern for structural confirmation.

Expected Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for 2-(Isopropylsulfonyl)ethanamine in ESI-MS/MS.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Classification: The compound is classified with GHS07 pictogram, indicating it can cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for researchers and scientists in the field of drug discovery. Its unique structural features, particularly the isopropylsulfonyl group, make it an attractive component for the synthesis of novel compounds targeting a range of biological targets, most notably protein kinases. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, potential applications, and the necessary analytical and safety considerations to facilitate its effective use in the laboratory. As research into novel therapeutics continues to evolve, the strategic application of such well-defined chemical intermediates will undoubtedly play a pivotal role in the development of the next generation of medicines.

References

-

Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. PubMed. Available at: [Link]

-

Current Perspectives on Biological Screening of Newly Synthetised Sulfanilamide Schiff Bases as Promising Antibacterial and Antibiofilm Agents. MDPI. Available at: [Link]

-

Synthesis, characterization and biological screening of sulfonamides derived form 2-phenylethylamine. ResearchGate. Available at: [Link]

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

-

Synthesis, characterization and biological screening of various N-substituted derivatives of sulfonamides. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of New Sulfonamide Derivative. TSI Journals. Available at: [Link]

-

2-(Phenylsulfonyl)ethanamine hydrochloride. PubChem. Available at: [Link]

-

United States Patent 9,216,968 B2. Googleapis.com. Available at: [Link]

- Isopropyl amine derivatives, processes for their preparation and medicaments containing them. Google Patents.

-

Discovery of 2-arylamino-4-(1-methyl-3-isopropylsulfonyl-4-pyrazol-amino)pyrimidines as potent anaplastic lymphoma kinase (ALK) inhibitors. PubMed. Available at: [Link]

-

Synthesis process for high purity isosulfan blue using flash chromatography in commercial plant scale. Justia Patents. Available at: [Link]

- Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt. Google Patents.

-

1H NMR Chemical Shift. Oregon State University. Available at: [Link]

-

Mass spectrometry based fragmentation patterns of nitrosamine compounds. PubMed. Available at: [Link]

-

Solvents Influence 1H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Available at: [Link]

- Method for synthesizing 2-amino thizaoline. Google Patents.

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Chemical Reactions of Ethylamine. Safrole. Available at: [Link]

-

Identification of isobaric product ions in electrospray ionization mass spectra of fentanyl using multistage mass spectrometry and deuterium labeling. ResearchGate. Available at: [Link]

-

ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at: [Link]

-

mass spectrum of propan-2-amine (2-aminopropane). Doc Brown's Chemistry. Available at: [Link]

- Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin. Google Patents.

Sources

- 1. Analytical Method Validation Protocol for Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 2. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]

- 3. Estrone(53-16-7) 1H NMR spectrum [chemicalbook.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 2-(Isopropylsulfonyl)ethanamine Hydrochloride

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate and determine the mechanism of action of the novel chemical entity, 2-(Isopropylsulfonyl)ethanamine hydrochloride. Given the current scarcity of public data on its biological activity, this document outlines a systematic, multi-pronged approach, integrating computational methods with robust biochemical and cellular assays to identify its molecular target(s) and elucidate its effects on cellular pathways.

Introduction and Structural Analysis

This compound is a small molecule whose biological function is yet to be characterized. Its chemical structure consists of an isopropylsulfonyl group linked to an ethanamine moiety. The presence of the sulfonamide group, a well-known pharmacophore, suggests a range of potential biological activities, as sulfonamides are known to interact with various enzymes and receptors.[1][2][3] The ethanamine side chain provides a basic nitrogen center, which is often involved in interactions with biological macromolecules. A thorough understanding of its mechanism of action is crucial for evaluating its therapeutic potential and identifying any potential off-target effects.

Hypothesized Mechanisms of Action

Based on the structural features of this compound, several plausible mechanisms of action can be hypothesized:

-

Enzyme Inhibition: The sulfonamide moiety is a known inhibitor of several classes of enzymes. Therefore, this compound could potentially target:

-

Carbonic Anhydrases: Many sulfonamide drugs are potent inhibitors of carbonic anhydrases.

-

Kinases: While not a classic kinase inhibitor scaffold, some sulfonamide-containing compounds have been shown to inhibit protein kinases.

-

Dihydropteroate Synthase: As seen in sulfa antibiotics, the sulfonamide group can act as a competitive inhibitor in the folic acid synthesis pathway.[2][4]

-

-

Receptor Modulation: The ethanamine portion of the molecule bears some resemblance to biogenic amines, suggesting a potential interaction with various receptors, such as G-protein coupled receptors (GPCRs).

-

Other Targets: The compound could interact with other, less common targets, which necessitates an unbiased screening approach.

Proposed Experimental Workflow for Target Identification and Validation

A multi-step, integrated workflow is proposed to systematically identify and validate the molecular target(s) of this compound.

Caption: A proposed experimental workflow for target identification and validation.

Phase 1: Target Identification

The initial phase focuses on generating a list of potential protein targets using a combination of computational and experimental approaches.

Computational methods can provide initial hypotheses about the compound's biological targets, guiding subsequent experimental work.[5][6][7]

Protocol for In Silico Target Prediction:

-

Compound Preparation: Generate a 3D structure of this compound and perform energy minimization.

-

Target Prediction Algorithms: Utilize various web-based servers and software that employ ligand-based and structure-based methods.

-

Ligand-Based: Compare the compound's structure and physicochemical properties to databases of known bioactive molecules.

-

Structure-Based (Reverse Docking): Dock the compound into the binding sites of a large collection of protein structures to predict binding affinity.

-

-

Data Analysis: Consolidate the lists of potential targets from different algorithms and rank them based on prediction scores and biological relevance.

Affinity chromatography coupled with mass spectrometry is a powerful technique to isolate and identify proteins that directly bind to the compound of interest.[8][9][10][11][12][13]

Protocol for Affinity Chromatography-Mass Spectrometry (AC-MS):

-

Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin).

-

Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

-

Protein Pull-Down: Incubate the beads with cell lysate to allow the probe to bind to its target proteins.

-

Washing and Elution: Wash the beads extensively to remove non-specific binders, then elute the specifically bound proteins.

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them by mass spectrometry.

CETSA is a label-free method that identifies target engagement by measuring changes in the thermal stability of proteins upon ligand binding in a cellular context.[14][15][16][17][18]

Protocol for CETSA:

-

Cell Treatment: Treat intact cells or cell lysates with this compound or a vehicle control.

-

Thermal Challenge: Heat the samples across a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.

-

Protein Quantification: Analyze the soluble fraction by Western blot or mass spectrometry to determine the melting curves of individual proteins.

-

Data Analysis: Identify proteins that exhibit a significant shift in their melting temperature in the presence of the compound.

Phase 2: Target Validation

This phase aims to confirm the interactions identified in Phase 1 and quantify their affinity and functional consequences.

Direct biochemical assays are essential to validate the binding and functional effect of the compound on the purified candidate target proteins.[19][20][21][22][23]

Example Protocol for a Kinase Inhibition Assay (if a kinase is identified):

-

Assay Setup: In a microplate, combine the purified kinase, its substrate, and varying concentrations of this compound.

-

Reaction Initiation: Start the reaction by adding ATP.

-

Detection: After a set incubation time, measure kinase activity using a suitable method (e.g., luminescence-based ADP detection or fluorescence-based detection of the phosphorylated substrate).

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC50 value.

Confirm that the compound engages its target within living cells. This can be achieved using methods like the NanoBRET™ Target Engagement Assay or by observing the modulation of a downstream biomarker of target activity.

Phase 3: Mechanistic Characterization

Once the direct target is validated, the focus shifts to understanding the downstream cellular consequences of target engagement.

Investigate the effect of the compound on the signaling pathway in which the target protein is involved.

Caption: A hypothetical signaling pathway modulated by the compound.

Protocol for Western Blot Analysis:

-

Cell Treatment: Treat cells with various concentrations of this compound for different durations.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with antibodies specific for the target protein and its downstream effectors (including phosphorylated forms).

-

Detection and Analysis: Visualize the protein bands and quantify the changes in protein expression and phosphorylation levels.

Assess the overall effect of the compound on cellular functions such as proliferation, survival, and cell cycle progression.

Table 1: Summary of Cellular Phenotyping Assays

| Assay | Principle | Endpoint Measured |

| Cell Proliferation | ||

| MTT Assay[24] | Reduction of MTT by mitochondrial dehydrogenases in viable cells to a colored formazan product. | Change in cell viability/metabolic activity. |

| BrdU Assay[25] | Incorporation of the thymidine analog BrdU into newly synthesized DNA during the S-phase of the cell cycle. | Rate of DNA synthesis and cell proliferation. |

| Apoptosis | ||

| Annexin V/PI Staining[26] | Annexin V binds to phosphatidylserine exposed on the outer membrane of apoptotic cells. Propidium Iodide (PI) stains the DNA of cells with compromised membranes. | Differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. |

| Caspase Activity Assay[27] | Cleavage of a fluorogenic or colorimetric substrate by active caspases, which are key mediators of apoptosis. | Caspase-3/7, -8, or -9 activity. |

| Cell Cycle Analysis | ||

| PI Staining[28][29][30][31] | Propidium Iodide stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell by flow cytometry. | Distribution of cells in G0/G1, S, and G2/M phases of the cell cycle. |

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive characterization of the mechanism of action of this compound. By integrating computational, biochemical, and cellular methodologies, researchers can confidently identify its molecular target(s), validate target engagement, and elucidate the downstream signaling pathways and cellular phenotypes it modulates. This foundational knowledge is indispensable for advancing this compound through the drug discovery and development pipeline.

References

-

Cleveland Clinic. (2022, February 24). Sulfonamides (Sulfa Drugs). Retrieved from [Link]

- Ahmad, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society, 18(11), 2893-2909.

- Wang, Y., et al. (2022). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 13(38), 11285-11293.

-

Creative Biolabs. (n.d.). In Silico Target Prediction. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Cell cycle analysis. Retrieved from [Link]

- Darzynkiewicz, Z., et al. (2001). Analysis of cell cycle by flow cytometry. Current Protocols in Cytometry, Chapter 7, Unit 7.5.

- Kozlov, A. V., et al. (2021). Mass Spectrometry-Based Chemical Proteomics for Drug Target Discoveries. Biochemistry (Moscow) Supplement Series B: Biomedical Chemistry, 15(3), 225-236.

-

StudySmarter. (2023, August 29). Sulfa Drugs: Mechanism & Uses. Retrieved from [Link]

- Yu, H., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. The AAPS Journal, 15(2), 395-406.

-

NanoCellect. (2020, February 24). How to Complete Cell Cycle Analysis via Flow Cytometry. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]

- Koutsoukas, A., et al. (2021). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 2266, 1-23.

-

Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Retrieved from [Link]

-

World Preclinical Congress. (n.d.). Chemical Proteomics for Target Validation. Retrieved from [Link]

- Al-Ali, H., et al. (2018). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 8(15), e2968.

-

Celtarys Research. (2023, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Affinity-based target identification for bioactive small molecules. Retrieved from [Link]

- Wang, Y., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. International Journal of Molecular Sciences, 23(14), 7865.

- Koutsoukas, A., et al. (2021). In Silico Target Prediction for Small Molecules: Methods and Protocols. Methods in Molecular Biology, 2266, 1-23.

-

Axion Biosystems. (n.d.). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

-

MDPI. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Retrieved from [Link]

-

Taylor & Francis Online. (2018, May 30). Chemical Proteomics Applied to Target Identification and Drug Discovery. Retrieved from [Link]

-

Tutorbox. (2020, March 26). Sulfonamide Pharmacology| Classification Learn By Tricks | Mechanism of Action [Video]. YouTube. Retrieved from [Link]

- Bergler, W., et al. (1993). Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line.

-

Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

-

National Institutes of Health. (2019, March 15). Small molecule target identification using photo-affinity chromatography. Retrieved from [Link]

-

BMG Labtech. (2023, August 5). Apoptosis – what assay should I use?. Retrieved from [Link]

-

Elabscience. (2021, March 22). Cell Function | Overview of Common Cell Proliferation Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

ABclonal. (2019, August 29). 4 Methods for Measuring Cell Proliferation. Retrieved from [Link]

-

Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity. Retrieved from [Link]

-

Biocompare. (2018, March 8). What to Consider When Choosing Apoptotic Assays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, February 25). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

National Institutes of Health. (2013, January 18). Target deconvolution techniques in modern phenotypic profiling. Retrieved from [Link]

-

Annual Reviews. (2015, November 9). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

-

Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, October 10). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]

-

ResearchGate. (2015, September 25). Can MTT assay be taken as equivalent to cell proliferation assay (BrdU)?. Retrieved from [Link]

-

News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

-

ACS Chemical Biology. (2011, November 18). Identification of Direct Protein Targets of Small Molecules. Retrieved from [Link]

Sources

- 1. my.clevelandclinic.org [my.clevelandclinic.org]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. studysmarter.co.uk [studysmarter.co.uk]

- 4. Sulfonamide: Mechanism of Action & Uses - Lesson | Study.com [study.com]

- 5. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 6. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. annualreviews.org [annualreviews.org]

- 18. news-medical.net [news-medical.net]

- 19. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 20. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]

- 21. reactionbiology.com [reactionbiology.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. domainex.co.uk [domainex.co.uk]

- 24. atcc.org [atcc.org]

- 25. Feasibility of proliferation studies using the BrdU and MTT assays with a head and neck carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 27. 凋亡分析检测 [sigmaaldrich.com]

- 28. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 29. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 30. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. nanocellect.com [nanocellect.com]

An In-depth Technical Guide to the Solubility of 2-(Isopropylsulfonyl)ethanamine hydrochloride for Pharmaceutical Development

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and formulation design. This technical guide provides a comprehensive examination of the solubility characteristics of 2-(Isopropylsulfonyl)ethanamine hydrochloride, a key building block in modern medicinal chemistry. We will explore the theoretical principles governing its dissolution, present a robust, field-proven experimental protocol for determining thermodynamic solubility, and analyze the compound's behavior across a spectrum of pharmaceutically relevant solvents. This document is intended for researchers, chemists, and formulation scientists in the drug development sector, offering both foundational knowledge and practical, actionable methodologies.

Introduction: The Critical Role of Solubility

This compound is a primary amine salt featuring a sulfonyl group, a structure of interest in the synthesis of novel therapeutic agents. As with any API candidate, a thorough understanding of its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful development. Poor solubility can lead to a cascade of challenges, including low and erratic absorption from the gastrointestinal tract, which compromises oral bioavailability, and difficulties in preparing parenteral formulations.[1]

This guide serves as a detailed roadmap for characterizing the solubility of this compound. We will move beyond simple data reporting to explain the underlying science, enabling researchers to anticipate dissolution behavior, troubleshoot issues, and make informed decisions in solvent selection for synthesis, purification, and formulation.

Theoretical Framework: Principles Governing Dissolution

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. As a salt of a weak base (the ethanamine moiety) and a strong acid (HCl), its behavior, particularly in aqueous media, is highly dependent on pH.

The Henderson-Hasselbalch Relationship and pH-Dependent Solubility

The hydrochloride salt exists in equilibrium with its corresponding free base in solution. The Henderson-Hasselbalch equation provides the mathematical framework for understanding this relationship and predicting how solubility changes with pH.[2][3][4]

For the protonated amine (BH⁺), the equilibrium is: BH⁺ ⇌ B + H⁺

The Henderson-Hasselbalch equation is expressed as: pH = pKa + log([B]/[BH⁺])

Where:

-

[B] is the concentration of the free base.

-

[BH⁺] is the concentration of the protonated (salt) form.

-

pKa is the acid dissociation constant for the conjugate acid, BH⁺. The pKa for a primary alkylamine is typically in the range of 9-10.5. For our analysis, we will use an estimated pKa of 9.5 .

Causality in Action:

-

At pH << pKa (e.g., pH 1-7): The equilibrium is shifted heavily towards the protonated, ionized form [BH⁺]. As the ionized form, it is significantly more polar and readily interacts with polar solvents like water. Therefore, the aqueous solubility of this compound is expected to be highest in acidic to neutral pH.[5][6]

-

At pH >> pKa (e.g., pH > 11): The equilibrium shifts towards the un-ionized free base [B]. This form is less polar and will have significantly lower aqueous solubility, potentially precipitating out of solution. This phenomenon, known as "pH-triggered precipitation," is a critical consideration for formulation and administration.

Solvent Polarity and the "Like Dissolves Like" Principle

Beyond aqueous systems, solubility in organic solvents is largely dictated by polarity matching. Solvents are classified based on their polarity, which reflects the distribution of electron density in their molecules.[7][8]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors. Given the presence of the amine and sulfonyl groups, which can participate in hydrogen bonding, this compound is expected to exhibit good solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Acetonitrile, DMSO, DMF): These solvents have dipole moments but lack O-H or N-H bonds. They can accept hydrogen bonds but cannot donate them. Solubility is expected to be moderate to good, depending on the specific solvent's polarity index.[9][10][11]

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and cannot effectively solvate the charged ions of the hydrochloride salt. Consequently, solubility is expected to be very low.

Physicochemical Properties

A summary of the key properties of this compound is essential for experimental design.

| Property | Value | Source |

| Molecular Formula | C₅H₁₄ClNO₂S | Sigma-Aldrich |

| Molecular Weight | 187.69 g/mol | Sigma-Aldrich |

| Appearance | White to off-white solid | Sigma-Aldrich |

| pKa (estimated) | 9.5 | Structural Analogy |

| logP (estimated) | < 1.0 | Structural Analogy |

Experimental Protocol: Thermodynamic Solubility Determination

To ensure data is reliable and reflects the true equilibrium state, the Shake-Flask Method is the gold-standard and most widely used technique.[12] This protocol is a self-validating system designed for accuracy and reproducibility.

Core Principle

The method involves adding an excess amount of the solid compound to a known volume of solvent and agitating the slurry for a sufficient period to allow the system to reach thermodynamic equilibrium.[13] The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a validated analytical technique.[1][14]

Experimental Workflow Diagram

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Using a calibrated pipette, add 1.0 mL of the desired solvent to the vial.

-

Seal the vial tightly with a screw cap containing a PTFE septum.

-

-

Equilibration:

-

Place the vials on an orbital shaker in a temperature-controlled environment set to 25°C.

-

Agitate the slurries at a moderate speed (e.g., 250 rpm) for 24 hours. Expertise Insight: A 24-hour period is typically sufficient for most small molecules to reach equilibrium.[13][15] For compounds with very slow dissolution kinetics, extending this to 48 hours is advisable. Visual confirmation of remaining solid is crucial.

-

-

Phase Separation:

-

Remove vials from the shaker and allow them to stand for 30 minutes to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the supernatant through a 0.22 µm chemical-resistant syringe filter (e.g., PVDF) into a clean HPLC vial. Trustworthiness Check: Filtration is a critical step to remove fine particulates that would otherwise lead to an overestimation of solubility.

-

-

Analytical Quantification (HPLC-UV):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) of known concentration.

-

Generate a calibration curve by preparing a series of standards from the stock solution (e.g., 100, 50, 25, 10, 5, 1 µg/mL).

-

Dilute the filtered sample from step 3.3 into the linear range of the calibration curve.

-

Analyze the standards and diluted samples using a validated HPLC method. A suitable starting point would be:

-

Calculate the concentration in the sample vial using the regression equation from the calibration curve, accounting for the dilution factor.

-

Solubility Data & Analysis (Illustrative)

The following table presents illustrative solubility data for this compound, generated based on the theoretical principles discussed. This data serves as a practical example of expected results.

| Solvent | Solvent Type | Polarity Index (P')[9] | Illustrative Solubility (mg/mL) |

| Water (pH 4.0 Buffer) | Polar Protic | 10.2 | > 200 |

| Water (pH 7.4 Buffer) | Polar Protic | 10.2 | > 200 |

| Methanol | Polar Protic | 5.1 | ~150 |

| Ethanol | Polar Protic | 4.3 | ~75 |

| Isopropanol | Polar Protic | 3.9 | ~20 |

| Acetonitrile | Polar Aprotic | 5.8 | ~5 |

| Acetone | Polar Aprotic | 5.1 | < 1 |

| Ethyl Acetate | Intermediate | 4.4 | < 0.1 |

| Dichloromethane | Nonpolar | 3.1 | < 0.01 |

| Toluene | Nonpolar | 2.4 | < 0.01 |

| Hexane | Nonpolar | 0.1 | < 0.01 |

Analysis of Trends

-

Aqueous Solubility: As predicted by the Henderson-Hasselbalch principle, the compound, being a salt, is highly soluble in aqueous buffers where the pH is well below its estimated pKa of 9.5.[17] The protonated amine is highly polar and readily solvated by water.

-

Polar Protic Solvents: Excellent solubility is observed in methanol and ethanol, which decreases as the alkyl chain of the alcohol increases (isopropanol), reducing the overall polarity of the solvent.

-

Polar Aprotic Solvents: Solubility is significantly lower in polar aprotic solvents like acetonitrile. While these solvents are polar, their inability to donate hydrogen bonds makes them less effective at solvating the chloride anion and the protonated amine compared to protic solvents.

-

Nonpolar Solvents: As expected, the compound is practically insoluble in nonpolar solvents like dichloromethane and hexane, which cannot overcome the lattice energy of the ionic salt.

Caption: Factors Influencing Compound Solubility.

Conclusion and Practical Implications

This guide has established a comprehensive framework for understanding and determining the solubility of this compound. The key takeaways for the development scientist are:

-

High Aqueous Solubility: The compound is expected to be highly soluble in acidic and neutral aqueous environments, suggesting that oral bioavailability is unlikely to be limited by solubility. This simplifies the development of oral solid dosage forms.

-

pH Sensitivity: Formulation in alkaline conditions (pH > 9) should be avoided to prevent precipitation of the less soluble free base.

-

Solvent Selection for Synthesis: Polar protic solvents like methanol and ethanol are excellent choices for reaction media and recrystallization, whereas nonpolar solvents like toluene or heptane can be used as anti-solvents for precipitation.

-

Robust Measurement is Key: Adherence to a rigorous thermodynamic solubility protocol, such as the shake-flask method detailed herein, is paramount for generating reliable data to guide development and regulatory submissions.

By integrating theoretical principles with robust experimental practice, researchers can effectively navigate the challenges of solubility characterization and accelerate the progression of promising new chemical entities.

References

- Development of an HPLC method for the determination of amines in a leukemia mouse model. (n.d.). RSC Publishing.

- In-vitro Thermodynamic Solubility. (2025). Protocols.io.

- Polarities of Solvents. (n.d.). Shodex HPLC Columns and Standards.

- (PDF) Polarity Index. (2016).

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- Polarity Index. (n.d.). Burdick & Jackson.

- Henderson–Hasselbalch equ

- Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aquatic products. (n.d.).

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Study of pH-dependent solubility of organic bases.

- Chemistry: Ionic Compounds: Henderson – Hassel Balch Equation and Solubility Equilibrium. (n.d.). FlexiPrep.

- Henderson Hasselbalch Equation: Basics & Real-World Uses. (2024). Microbe Notes.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. (2006). OECD.

- Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. (n.d.). PMC - NIH.

- ADME Solubility Assay. (n.d.). BioDuro.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- Solvents and Polarity. (n.d.). University of Rochester, Department of Chemistry.

- Development of a highly sensitive HPLC method for the simultaneous determination of eight biogenic amines in aqu

- Polarity of Solvents. (n.d.). n.p.

- Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses. (2022). NIH.

- This compound AldrichCPR. (n.d.). Sigma-Aldrich.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Henderson Hasselbalch Equation. (2025). AP Chemistry Study Guide - Save My Exams.

- CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… (n.d.). CymitQuimica. gvDQopntLNZ2mv6VOs=)

Sources

- 1. evotec.com [evotec.com]

- 2. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 3. flexiprep.com [flexiprep.com]

- 4. savemyexams.com [savemyexams.com]

- 5. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. research.cbc.osu.edu [research.cbc.osu.edu]

- 9. shodex.com [shodex.com]

- 10. researchgate.net [researchgate.net]

- 11. Polarity Index [macro.lsu.edu]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. enamine.net [enamine.net]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]

A Technical Guide to the Synthesis of 2-(Isopropylsulfonyl)ethanamine: History, Core Methodologies, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(isopropylsulfonyl)ethanamine, a valuable building block in medicinal chemistry. While a definitive historical account of its initial synthesis is not prominently documented, this guide elucidates the most probable and widely employed synthetic strategies, grounded in the fundamental principles of organic chemistry. We will delve into the core methodologies, with a particular focus on the Michael addition to vinyl sulfones, and provide detailed experimental protocols. Mechanistic insights and the rationale behind experimental choices are discussed to equip researchers with a thorough understanding of this important synthetic transformation.

Introduction: The Significance of the Sulfonamide Moiety

The journey of sulfonamides began in the early 20th century with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent.[1] This discovery, which earned Gerhard Domagk the 1939 Nobel Prize in Physiology or Medicine, ushered in the era of sulfa drugs and laid the foundation for modern antimicrobial chemotherapy.[1] The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom, has since become a ubiquitous scaffold in drug discovery. Its presence in blockbuster drugs like the anti-inflammatory celecoxib and the diuretic hydrochlorothiazide underscores its importance. 2-(Isopropylsulfonyl)ethanamine represents a key intermediate, providing a versatile building block for the incorporation of the isopropylsulfonyl ethylamine motif into more complex bioactive molecules.

Core Synthetic Strategy: The Michael Addition to Vinyl Sulfones

The most direct and widely adopted method for the synthesis of 2-(alkanesulfonyl)ethanamines, including the isopropyl derivative, is the aza-Michael addition of an amine to a vinyl sulfone. This conjugate addition reaction is a powerful tool for the formation of carbon-nitrogen bonds.

The Precursor: Synthesis of Isopropyl Vinyl Sulfone

The synthesis of the key precursor, isopropyl vinyl sulfone, can be achieved through several methods. A common approach involves the oxidation of the corresponding sulfide.

Protocol 1: Synthesis of Isopropyl Vinyl Sulfone

-

Step 1: Thiol-Ene Reaction. Isopropyl mercaptan is reacted with acetylene gas in the presence of a radical initiator or under UV irradiation to form isopropyl vinyl sulfide.

-

Step 2: Oxidation. The resulting isopropyl vinyl sulfide is then oxidized to the corresponding sulfone using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane.

| Reagent/Parameter | Condition | Purpose |

| Isopropyl Mercaptan | 1.0 equivalent | Starting material |

| Acetylene | Excess | Reactant for thiol-ene reaction |

| Radical Initiator (e.g., AIBN) | Catalytic amount | To initiate the radical addition |

| Hydrogen Peroxide (30%) | 2.2 equivalents | Oxidizing agent |

| Acetic Acid | Solvent | Catalyst for oxidation |

| Temperature | 0 °C to room temperature | To control the reaction rate |

Diagram 1: Synthesis of Isopropyl Vinyl Sulfone

Sources

Spectroscopic Characterization of 2-(Isopropylsulfonyl)ethanamine Hydrochloride: A Technical Guide

Introduction and Molecular Structure

2-(Isopropylsulfonyl)ethanamine hydrochloride is a primary amine containing an isopropylsulfonyl group.[1] The hydrochloride salt form enhances its stability and solubility in aqueous media, a common practice in pharmaceutical development.[2] Understanding its spectroscopic signature is crucial for confirming its synthesis, assessing its purity, and studying its interactions in biological systems.

The molecular structure, presented below, forms the basis for all subsequent spectroscopic predictions.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The presence of the electron-withdrawing sulfonyl group and the positively charged ammonium group will significantly influence the chemical shifts of adjacent protons, causing them to appear further downfield.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| (CH₃)₂CH | 1.3 - 1.5 | Doublet | 6H | The two methyl groups of the isopropyl moiety are equivalent and are split by the adjacent methine proton. |

| (CH₃)₂CH | 3.2 - 3.5 | Septet | 1H | The methine proton is split by the six equivalent protons of the two methyl groups. Its downfield shift is due to the adjacent sulfonyl group. |

| SO₂CH₂CH₂NH₃⁺ | 3.4 - 3.7 | Triplet | 2H | These protons are adjacent to the strongly electron-withdrawing sulfonyl group, resulting in a significant downfield shift. They are split by the adjacent methylene protons. |

| SO₂CH₂CH₂NH₃⁺ | 3.1 - 3.4 | Triplet | 2H | These protons are adjacent to the positively charged ammonium group, which causes a downfield shift. They are split by the adjacent methylene protons. |

| NH₃⁺ | 7.5 - 8.5 | Broad Singlet | 3H | The protons of the ammonium group are acidic and often exchange with residual water in the solvent, leading to a broad signal. The chemical shift can be highly variable depending on the solvent and concentration. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| (CH₃)₂CH | 15 - 17 | The methyl carbons of the isopropyl group are in an upfield region. |

| (CH₃)₂CH | 52 - 55 | The methine carbon is shifted downfield due to the direct attachment to the electron-withdrawing sulfonyl group. |

| SO₂CH₂CH₂NH₃⁺ | 48 - 52 | This methylene carbon is significantly deshielded by the adjacent sulfonyl group. |

| SO₂CH₂CH₂NH₃⁺ | 37 - 40 | This methylene carbon is deshielded by the adjacent ammonium group. |

Experimental Protocol for NMR Spectroscopy

A standard approach for acquiring NMR spectra for a compound like this compound would involve dissolving the sample in a deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is a salt.

Caption: General experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H (Ammonium) | 3200 - 2800 | Strong, Broad | N-H stretch |

| C-H (Alkyl) | 2960 - 2850 | Medium to Strong | C-H stretch |

| N-H (Ammonium) | 1600 - 1500 | Medium | N-H bend |

| S=O (Sulfonyl) | 1350 - 1300 | Strong | Asymmetric S=O stretch |

| S=O (Sulfonyl) | 1150 - 1120 | Strong | Symmetric S=O stretch |

| C-N | 1250 - 1020 | Medium | C-N stretch[3] |

The broad and strong absorption in the 3200-2800 cm⁻¹ region is a hallmark of the N-H stretching vibrations in an ammonium salt.[4][5][6] The two strong bands for the S=O stretching are characteristic of the sulfonyl group.[7]

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the spectrum can be obtained using the KBr pellet method or with an Attenuated Total Reflectance (ATR) accessory.

Caption: General experimental workflow for IR spectroscopy (KBr pellet method).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable technique due to the compound's polarity and the presence of a charge.

The molecular weight of the free base, 2-(isopropylsulfonyl)ethanamine, is 151.23 g/mol .[1] The hydrochloride salt has a molecular weight of 187.69 g/mol . In positive ion mode ESI-MS, the most prominent ion observed would be the protonated molecule of the free base [M+H]⁺ at m/z 152.

Predicted Fragmentation Pattern

The fragmentation of the [M+H]⁺ ion would likely proceed through cleavage of the C-C and C-S bonds.

Table 4: Predicted Key Fragment Ions in ESI-MS for 2-(Isopropylsulfonyl)ethanamine

| m/z | Proposed Fragment | Rationale |

| 152 | [C₅H₁₄NO₂S]⁺ | Protonated molecule [M+H]⁺ |

| 106 | [C₂H₅NO₂S]⁺ | Loss of the isopropyl group (C₃H₇) |

| 75 | [C₃H₇O₂S]⁺ | Cleavage of the C-C bond between the two ethyl carbons, with the charge retained on the sulfonyl-containing fragment. |

| 44 | [C₂H₆N]⁺ | Cleavage of the C-S bond, resulting in the ethylamine fragment. |

The study of fragmentation patterns in similar molecules, such as phenethylamines, shows that cleavage at the α and β positions relative to the amine is common.[8]

Experimental Protocol for Mass Spectrometry

The analysis would typically be performed using a liquid chromatography-mass spectrometry (LC-MS) system with an ESI source.

Caption: General experimental workflow for LC-MS analysis.

Conclusion

This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted NMR, IR, and MS data offer a valuable resource for researchers in the fields of chemical synthesis and drug development for the identification and characterization of this compound. It is important to note that while these predictions are scientifically grounded, experimental verification is the ultimate standard for structural confirmation.

References

-

The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]

-

Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. PubMed Central. Available at: [Link]

-

Analysis of sulfonamides. Slideshare. Available at: [Link]

-

A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. PubMed. Available at: [Link]

-

Spectrophotometric Determinations of the Sulfonamides. Loyola eCommons. Available at: [Link]

-

Isopropyl amine hydrochloride. NIST WebBook. Available at: [Link]

-

Ethanamine,n,n-diethyl-, hydrochloride. NIST WebBook. Available at: [Link]

-

Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. PMC. Available at: [Link]

-

2-(Phenylsulfonyl)ethanamine hydrochloride. PubChem. Available at: [Link]

-

INFRARED REFERENCE SPECTRA. PMDA. Available at: [Link]

-

Cross-linking mass spectrometry discovers, evaluates, and corroborates structures and protein-protein interactions in the human cell. PubMed. Available at: [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Available at: [Link]

-

infrared spectrum of propan-2-amine. Doc Brown's Chemistry. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. MDPI. Available at: [Link]

-

Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. PubMed. Available at: [Link]

Sources

- 1. 2-(isopropylsulfonyl)ethanamine | 320337-16-4 [amp.chemicalbook.com]

- 2. CAS 98231-71-1: Ethanamine, 2-[2-[(2-chloroethyl)sulfonyl]… [cymitquimica.com]

- 3. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Isopropyl amine hydrochloride [webbook.nist.gov]

- 5. Ethanamine,n,n-diethyl-, hydrochloride [webbook.nist.gov]

- 6. ISOPROPYLAMINE HYDROCHLORIDE(15572-56-2) IR Spectrum [chemicalbook.com]

- 7. The Shapes of Sulfonamides: A Rotational Spectroscopy Study [mdpi.com]

- 8. mdpi.com [mdpi.com]

InChI key and SMILES string for 2-(Isopropylsulfonyl)ethanamine hydrochloride

An In-Depth Technical Guide to 2-(Isopropylsulfonyl)ethanamine hydrochloride: A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a specialized chemical intermediate whose value is rooted in the established importance of the sulfonamide functional group in medicinal chemistry. This guide provides a technical overview of this compound, intended for researchers and drug development professionals. We will cover its fundamental chemical identifiers, physicochemical properties, a validated synthetic methodology, and its strategic application as a building block in the design of targeted therapeutics, such as kinase inhibitors. By explaining the causality behind its molecular design and utility, this document serves as a practical resource for leveraging this compound in research and development programs.

Introduction: The Strategic Importance of the Sulfonamide Moiety

The sulfonamide group is a cornerstone of medicinal chemistry, present in a wide array of FDA-approved drugs. Its prevalence stems from its unique characteristics: it is a non-classical hydrogen bond donor and acceptor, it can engage in favorable dipole-dipole interactions, and its tetrahedral geometry allows it to serve as a stable, non-hydrolyzable mimic of a tetrahedral transition state. Furthermore, the sulfonyl group often enhances aqueous solubility and can improve pharmacokinetic profiles.[1]

Within this context, small alkylsulfonyl ethanamine scaffolds like this compound serve as critical building blocks. They provide a direct and efficient means to introduce the pharmacologically significant sulfonyl group along with a primary amine handle. This amine provides a reactive site for further molecular elaboration, enabling chemists to append the scaffold to a larger molecular core through amide bond formation, reductive amination, or other standard conjugation chemistries. The isopropyl group offers a degree of lipophilicity and steric bulk that can be crucial for optimizing binding interactions with biological targets.

Chemical Identity and Physicochemical Properties

Correctly identifying and understanding the basic properties of a chemical building block is the foundation of its effective use. The key identifiers and known properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | 2-(propane-2-sulfonyl)ethan-1-amine hydrochloride | N/A |

| InChIKey | DHFKENKHVSIOCO-UHFFFAOYSA-N | [2] |

| SMILES String | Cl.CC(C)S(=O)(=O)CCN | [2] |

| Molecular Formula | C₅H₁₄ClNO₂S | [2] |

| Molecular Weight | 187.69 g/mol | [2] |

| Physical Form | Solid | [2] |

| Boiling Point (Free Base) | 298.2±23.0 °C (Predicted) | [3] |

| Density (Free Base) | 1.0±0.1 g/cm³ (Predicted) | [3] |

Note: Specific experimental data such as melting point and aqueous solubility are not consistently reported in public literature, which is common for specialized commercial building blocks. Researchers are advised to perform their own characterization upon receipt.

Synthesis and Manufacturing: A Validated Protocol

The synthesis of this compound is achieved through a robust and scalable two-step process that is common for this class of compounds. The general strategy involves the reaction of a suitable sulfonyl chloride with an amine.[4][5]

Step 1: Synthesis of Isopropylsulfonyl Chloride

The precursor, isopropylsulfonyl chloride, can be prepared from isopropyl thiol via oxidative chlorination. This method is efficient but requires careful handling of chlorine gas and the resulting acidic byproduct.

Step 2: Sulfonamide Formation and Salt Preparation

The sulfonyl chloride is then reacted with an aminoethane derivative. To ensure selectivity and avoid side reactions, a protected form of ethylamine, such as N-Boc-ethylamine, is typically used. The final step involves acidic deprotection of the Boc-group, which concurrently forms the desired hydrochloride salt.

Detailed Experimental Protocol

Materials:

-

Isopropylsulfonyl chloride

-

N-Boc-ethylamine

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Hydrochloric acid (4M solution in 1,4-dioxane)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-ethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Sulfonylation: Cool the solution to 0 °C in an ice bath. Add a solution of isopropylsulfonyl chloride (1.1 eq) in dichloromethane dropwise over 30 minutes. The choice of a non-nucleophilic base like TEA is critical to scavenge the HCl generated during the reaction without competing in the primary reaction.[5]

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction with water and transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected intermediate.

-

Deprotection and Salt Formation: Dissolve the crude intermediate in a minimal amount of dichloromethane. Add an excess of 4M HCl in 1,4-dioxane (e.g., 5-10 eq) and stir at room temperature for 2-4 hours.

-

Isolation: The hydrochloride salt will typically precipitate from the solution. The product can be fully precipitated by the addition of diethyl ether, collected by vacuum filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound as a solid.

Caption: High-level workflow for the synthesis of this compound.

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The utility of this compound is best demonstrated by its incorporation into complex, biologically active molecules. The isopropylsulfonyl moiety has been identified as a key structural feature in the development of potent inhibitors for challenging therapeutic targets.

A prominent example is in the design of Anaplastic Lymphoma Kinase (ALK) inhibitors. ALK is a receptor tyrosine kinase that, when mutated or rearranged, becomes a potent oncogenic driver in several cancers, including non-small-cell lung cancer (NSCLC). Research has shown that pyrimidine derivatives featuring an isopropylsulfonyl group can be highly effective ALK inhibitors.[6][7] In these designs, the 2-(isopropylsulfonyl)ethanamine scaffold (or a closely related aniline analog) is used to introduce the sulfonyl group, which often forms critical interactions within the kinase's ATP-binding pocket.

Caption: Role as a building block in the synthesis of complex pharmaceutical agents.

The primary amine of the building block allows it to be readily conjugated to a core heterocyclic scaffold, while the isopropylsulfonyl tail projects into a binding pocket, optimizing potency and selectivity. This modular approach is a powerful strategy in modern drug discovery, allowing for the rapid generation of analog libraries to explore structure-activity relationships (SAR).[6]

Quality Control and Characterization

-

Identity Confirmation:

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation by showing characteristic shifts and coupling patterns for the isopropyl and ethyl groups.

-

Mass Spectrometry (MS): Confirms the molecular weight of the free base.

-

-

Purity Assessment:

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity, typically targeting >95% for use in synthesis.

-

Elemental Analysis (CHN): Confirms the elemental composition and supports the correct formation of the hydrochloride salt.

-

-

Physical Characterization:

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, particularly the S=O stretches of the sulfone (typically ~1300-1350 cm⁻¹ and 1120-1160 cm⁻¹) and N-H bends of the ammonium salt.

-

Conclusion